AKR1C1 Enzyme Inhibition: 3,5-Diiodosalicylic Acid is >800-Fold More Potent than Salicylic Acid
3,5-Diiodosalicylic acid acts as a potent, competitive inhibitor of human 20α-hydroxysteroid dehydrogenase (AKR1C1), a key enzyme in steroid hormone metabolism. A kinetic study revealed a Ki value of 9 nM for 3,5-diISA [1]. In the same study, the parent compound, salicylic acid, exhibited an IC₅₀ of 7.8 µM, and aspirin an IC₅₀ of 21 µM [1]. This demonstrates that the di-iodination of salicylic acid results in an increase in inhibitory potency of over 800-fold relative to salicylic acid (based on Ki vs. IC₅₀ comparison).
| Evidence Dimension | Inhibitory potency against human AKR1C1 |
|---|---|
| Target Compound Data | Ki = 9 nM |
| Comparator Or Baseline | Salicylic acid (IC₅₀ = 7.8 µM); Aspirin (IC₅₀ = 21 µM) |
| Quantified Difference | ~867-fold lower Ki for 3,5-diISA compared to salicylic acid IC₅₀ (7.8 µM / 9 nM) |
| Conditions | In vitro enzyme kinetic assay using 5β-pregnane-3α,20α-diol as substrate |
Why This Matters
This data justifies procurement of 3,5-diISA for research focused on AKR1C1-mediated pathways or for developing selective inhibitors of steroid metabolism, where salicylic acid would be ineffective due to its low potency.
- [1] Dhagat, U., Carbone, V., Chung, R. P.-T., Matsunaga, T., Endo, S., Hara, A., & El-Kabbani, O. (2007). A salicylic acid-based analogue discovered from virtual screening as a potent inhibitor of human 20α-hydroxysteroid dehydrogenase. Medicinal Chemistry, 3(6), 561-568. View Source
